

Application Notes and Protocols for In Vivo Delivery of PBA-1105b

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PBA-1105b is an autophagy-targeting chimera (AUTOTAC) that demonstrates therapeutic potential by inducing the self-oligomerization of p62, a key receptor in selective autophagy. This activity enhances the clearance of ubiquitinated protein aggregates, which are implicated in a variety of neurodegenerative diseases and other proteopathies.[1][2] These application notes provide detailed protocols for the in vivo delivery of **PBA-1105b**, focusing on the methods used in preclinical studies with transgenic mouse models of tauopathy.

Mechanism of Action: AUTOTAC Platform

The AUTOTAC platform represents a novel strategy for targeted protein degradation. Unlike other degradation technologies that rely on the ubiquitin-proteasome system, AUTOTACs leverage the autophagy-lysosome pathway. **PBA-1105b**, a derivative of PBA-1105 with a longer PEG-based linker, is designed to bind to the ZZ domain of the p62/SQSTM1 protein.[1] [3] This binding event induces a conformational change in p62, promoting its self-oligomerization and subsequent activation of the selective autophagy pathway.[3][4][5] This targeted activation leads to the enhanced engulfment and lysosomal degradation of specific cellular cargoes, such as aggregated tau proteins.[4][5]

Data Presentation



The following table summarizes the quantitative data from an in vivo study evaluating the efficacy of PBA-1105 in a transgenic mouse model of tauopathy (hTauP301L-BiFC). The study demonstrates a dose-dependent reduction of insoluble human tau (hTau) in the brain tissue of treated mice.

Treatment Group	N	Mean Normalized Densitomet ry (Insoluble hTau)	Standard Deviation	Mean Normalized Densitomet ry (Soluble hTau)	Standard Deviation
Vehicle	5	1.0	± 0.20	1.0	± 0.15
PBA-1105 (20 mg/kg)	5	0.6	± 0.18	1.1	± 0.22
PBA-1105 (50 mg/kg)	5	0.3	± 0.15	1.0	± 0.20

Data is derived from densitometry analysis of western blots from brain tissue lysates of hTauP301L-BiFC mice.[4]

Experimental Protocols Formulation of PBA-1105b for In Vivo Administration

This protocol describes the preparation of **PBA-1105b** for intraperitoneal injection in mice.

Materials:

- **PBA-1105b** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Solutol® HS 15
- Phosphate-buffered saline (PBS), sterile, pH 7.4



- Polyethylene glycol (PEG), average M.W. 400
- Sterile, pyrogen-free microcentrifuge tubes
- Sterile, pyrogen-free syringes and needles

Procedure (Option 1: DMSO/Solutol/PBS Formulation):

- Prepare a stock solution of PBA-1105b in DMSO. The concentration will depend on the final desired dosing volume and concentration.
- In a sterile tube, combine 5% DMSO (from the stock solution), 10% Solutol® HS 15, and 85% sterile PBS.
- Vortex the solution thoroughly until it is clear and homogenous.
- Filter the final formulation through a sterile 0.22 μm syringe filter before injection.
- This formulation has been successfully used for the intraperitoneal delivery of PBA-1105.[4]

Procedure (Option 2: PBS/PEG Formulation):

- Prepare a solution of 30% polyethylene glycol (PEG) in sterile PBS.
- Dissolve the required amount of **PBA-1105b** directly into the PBS/PEG solution.
- Vortex the solution until the compound is completely dissolved.
- Filter the final formulation through a sterile 0.22 μm syringe filter before injection.
- This alternative formulation has also been used for in vivo studies with PBA-1105.[4]

Note: The choice of formulation may depend on the specific experimental requirements and the solubility characteristics of the **PBA-1105b** batch. It is recommended to perform small-scale solubility tests before preparing a large batch.

Intraperitoneal (IP) Injection Protocol for Mice

Methodological & Application





This protocol outlines the standard procedure for administering **PBA-1105b** via intraperitoneal injection in mice.

Materials:

- Prepared PBA-1105b formulation
- Mouse restraint device (optional)
- 25-27 gauge needles
- 1 mL syringes
- 70% ethanol or other appropriate skin disinfectant
- Sterile gauze pads
- Sharps container

Procedure:

- Animal Restraint: Securely restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device. The animal should be held in a supine position with its head tilted slightly downwards.[6][7][8][9]
- Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[6][7][9] This location avoids major organs such as the cecum and urinary bladder.
- Disinfection: Swab the injection site with 70% ethanol on a sterile gauze pad and allow it to dry.[6][8]
- Needle Insertion: Using a new sterile needle and syringe for each animal, insert the needle, bevel up, at a 15-30 degree angle into the skin and abdominal wall.[6][7]
- Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle.[7][9]



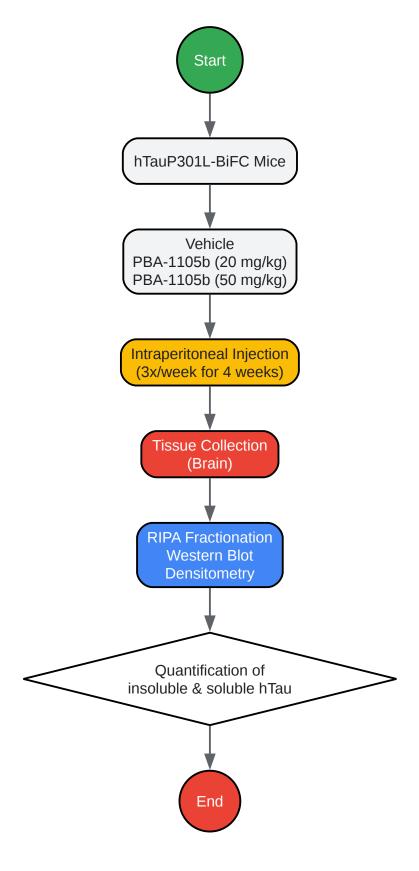
- Injection: If no fluid is aspirated, slowly and steadily inject the **PBA-1105b** formulation.
- Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
- Monitoring: Observe the animal for any signs of distress or adverse reactions immediately
 after the injection and at regular intervals as per the experimental protocol.
- Disposal: Dispose of the used needle and syringe in a designated sharps container.[7]

Visualizations









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